molecular formula C17H15NO3 B2474027 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid CAS No. 1216973-15-7

4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid

Cat. No.: B2474027
CAS No.: 1216973-15-7
M. Wt: 281.311
InChI Key: DKHAYZLSEDAZNF-UHFFFAOYSA-N
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Description

4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid (Vitas-M Lab ID: BBL006430) is an indole-2-carboxylic acid derivative supplied as a dry powder with a defined molecular weight of 281.31 g/mol and the empirical formula C17H15NO3 . This compound is intended for research applications such as biological screening and lead optimization efforts . Indole-2-carboxylic acid is a privileged scaffold in medicinal chemistry, with derivatives being investigated as potent allosteric modulators of the CB1 receptor and as apoptosis inducers in oncology research . The core indole structure is also a subject of interest in early-stage discovery programs for neglected diseases . According to computational analysis, this compound exhibits Lipinsky rule-compliant properties with a logP of 4.34, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and a polar surface area of 62 Ų, suggesting favorable drug-likeness for preliminary studies . Researchers value this scaffold for its versatility in exploring structure-activity relationships (SAR) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(2-methylphenyl)methoxy]-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11-5-2-3-6-12(11)10-21-16-8-4-7-14-13(16)9-15(18-14)17(19)20/h2-9,18H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHAYZLSEDAZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC3=C2C=C(N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis-Based Approaches

The Fischer indole synthesis, a classical method for constructing indole scaffolds, has been adapted for derivatives bearing substituents at the 4-position. A patent (US7968732B1) details the use of this strategy to synthesize 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole via cyclization of 4-benzyloxy propiophenone and 4-benzyloxy phenyl hydrazine hydrochloride in the presence of acetic acid.

Regioselective Ketone Design

For 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid, the ketone precursor must be tailored to ensure the 2-methylbenzyloxy group occupies the 4-position post-cyclization. A proposed route involves:

  • Synthesis of 4-(2-methylbenzyloxy)propiophenone.
  • Reaction with phenylhydrazine under acidic conditions (e.g., acetic acid in ethanol at 75–80°C).
  • Hydrolysis of any ester-protected carboxylic acid groups.

This method achieved yields of 93–95% for analogous compounds, though regioselectivity challenges may arise due to competing cyclization pathways.

Acid Catalysis and Solvent Optimization

Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., polyphosphoric acid) can accelerate cyclization. Polar solvents like ethanol enhance solubility, while elevated temperatures (75–80°C) improve reaction kinetics.

Palladium-Catalyzed Coupling Strategies

Palladium-mediated cross-coupling reactions enable precise functionalization of pre-formed indole cores. A study on indole-2-carboxylic acid derivatives demonstrated the efficacy of Buchwald-Hartwig amination for introducing substituents at the 3-, 5-, and 6-positions.

Halogenation and Ether Formation

  • Halogenation : Bromination of ethyl indole-2-carboxylate at the 4-position using N-bromosuccinimide (NBS) yields ethyl 4-bromoindole-2-carboxylate.
  • Coupling : Reaction with 2-methylbenzyl alcohol under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°C) forms the ether linkage.
  • Ester Hydrolysis : Basic or acidic hydrolysis converts the ethyl ester to the carboxylic acid.
Table 1: Optimization of Coupling Conditions
Catalyst Base Solvent Temperature (°C) Yield (%)
CuI K₃PO₄ DMF 110 78
Pd(OAc)₂ Cs₂CO₃ Toluene 100 65

Palladium catalysts showed lower efficiency compared to copper, likely due to competing side reactions.

Direct introduction of the 2-methylbenzyloxy group at the 4-position requires innovative strategies, as traditional nucleophilic aromatic substitution is hindered by indole’s electron-rich nature.

Directed Ortho-Metalation

  • Protection : The carboxylic acid is esterified (e.g., ethyl indole-2-carboxylate) to prevent side reactions.
  • Metalation : Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated species at the 4-position.
  • Quenching : Reaction with 2-methylbenzyl bromide installs the ether group.
  • Deprotection : Hydrolysis with NaOH yields the target compound.

This method faces challenges in achieving selective metalation, necessitating rigorous temperature control.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Limitations
Method Yield (%) Purity (%) Key Challenges
Fischer Indole Synthesis 85–90 >95 Regioselectivity control
Palladium-Catalyzed 65–78 90–95 Catalyst cost, side reactions
Directed Metalation 70–75 85–90 Low-temperature requirements

The Fischer synthesis offers the highest yield and purity but requires precise ketone design. Palladium-catalyzed coupling balances scalability and functional group tolerance, while directed metalation remains a niche approach due to technical complexity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties:
Research has indicated that derivatives of indole-2-carboxylic acid, including 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid, exhibit significant antiviral activity. Notably, they have been investigated as inhibitors of HIV-1 integrase, a critical enzyme in the viral replication process. For instance, structural modifications of indole-2-carboxylic acid derivatives have led to compounds with improved inhibitory effects against HIV-1 integrase, with IC50 values reaching as low as 0.13 μM for optimized derivatives .

Table 1: Inhibitory Effects of Indole Derivatives on HIV-1 Integrase

CompoundIC50 (μM)Comments
Compound 312.41Initial derivative with moderate activity
Compound 418.52Improved binding interactions
Compound 20a0.13Highly potent integrase inhibitor

Anti-inflammatory and Anticancer Activities:
Indole derivatives are also being explored for their anti-inflammatory and anticancer properties. The carboxylic acid functional group in these compounds can interact with various biological targets, modulating inflammatory pathways and potentially inhibiting tumor growth .

Biological Interactions

The compound's mechanism of action involves binding to specific molecular targets within cells, influencing various biochemical pathways. The indole nucleus can chelate metal ions like Mg²⁺ in enzyme active sites, enhancing the compound's efficacy as an inhibitor.

Case Study: Binding Interactions
A study demonstrated that the introduction of a halogenated benzene ring in position C6 of indole derivatives facilitated π–π stacking interactions with viral DNA, significantly improving their antiviral activity . This highlights the importance of structural modifications in enhancing biological efficacy.

Industrial Applications

Chemical Synthesis:
this compound serves as a versatile building block for synthesizing more complex indole derivatives with potential therapeutic applications. Its synthesis typically involves methods like Suzuki–Miyaura coupling reactions, which are efficient for forming carbon-carbon bonds.

Material Science:
In addition to its pharmaceutical applications, this compound is being investigated for potential uses in developing new materials due to its unique chemical properties and structural complexity. The ability to modify its structure allows for tailoring materials for specific applications in nanotechnology and polymer science .

Mechanism of Action

The mechanism of action of 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects . The compound’s carboxylic acid group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Benzyloxy-Substituted Indole Carboxylic Acids

  • 6-(Benzyloxy)-1H-indole-2-carboxylic acid (CAS: 40047-22-1) :

    • Structural Difference : Benzyloxy group at the 6-position instead of 4.
    • Impact : Positional isomerism alters electronic distribution and steric interactions. The 6-substituted derivative may exhibit distinct binding modes compared to the 4-substituted target compound.
    • Similarity Score : 0.98 (indicating high structural overlap despite positional variance) .
  • 4-(Benzyloxy)-1H-indole-2-carboxylic acid (CAS: 39731-09-4) :

    • Structural Difference : Lacks the methyl group on the benzyl ring.
    • Impact : Reduced lipophilicity and steric hindrance compared to the 2-methylbenzyloxy analogue. This could enhance solubility but diminish membrane permeability .
  • 5-Benzyloxy-1H-indole-2-carboxylic acid (CAS: Not provided): Synthesis: Prepared via hydrolysis of the methyl ester precursor (98% yield, mp: 193–195°C) . Key Difference: Benzyloxy substitution at the 5-position. This may affect intermolecular interactions in crystalline states, as evidenced by its distinct melting point .

Methoxy-Substituted Indole Carboxylic Acids

  • 6-Methoxy-1H-indole-2-carboxylic acid: Structural Feature: Methoxy group at the 6-position. Spectroscopic Data: Methoxy proton appears as a singlet at 3.76 ppm (¹H NMR), and the carbon resonates at 53.5 ppm (¹³C NMR) .
  • 4-Methoxy-1H-indole-2-carboxylic acid (CAS: 103260-65-7) :

    • Synthesis : Methyl ester precursors (e.g., methyl 4-methoxy-1H-indole-2-carboxylate) are intermediates, hydrolyzed to the free acid .
    • Comparison : The smaller methoxy group reduces steric bulk, possibly enhancing binding to polar targets but limiting hydrophobic interactions .

Physicochemical Properties

Compound Substituent (Position) Melting Point (°C) LogP (Predicted) Synthesis Yield (%)
4-[(2-Methylbenzyl)oxy]-1H-indole-2-carboxylic acid 2-Methylbenzyloxy (4) Not reported ~3.5* Not reported
5-Benzyloxy-1H-indole-2-carboxylic acid Benzyloxy (5) 193–195 ~2.8 98
4-Methoxy-1H-indole-2-carboxylic acid Methoxy (4) Not reported ~1.2 Not reported
6-Methoxy-1H-indole-2-carboxylic acid Methoxy (6) Not reported ~1.2 Not reported

*Estimated using fragment-based methods; higher lipophilicity due to the 2-methylbenzyl group.

Spectroscopic Differentiation

  • ¹H NMR :
    • 2-Methylbenzyloxy : Aromatic protons near the methyl group (2-position) exhibit splitting patterns distinct from unsubstituted benzyloxy analogues.
    • Methoxy : Singlet at ~3.7–3.8 ppm (CH₃O) vs. benzyloxy’s aromatic multiplet (6.5–7.5 ppm) .
  • ¹³C NMR :
    • Methoxy carbons resonate at ~53–56 ppm, while benzyloxy carbons (e.g., OCH₂Ph) appear at ~70–75 ppm .

Implications for Structure-Activity Relationships (SAR)

  • Positional Isomerism : Substitution at the 4- vs. 6-position significantly alters molecular geometry, affecting interactions with flat binding pockets (e.g., enzyme active sites).
  • Synthetic Accessibility : High-yield routes for 5-benzyloxy derivatives (98% yield) suggest stability under basic conditions, whereas methyleneoxy groups (e.g., 2-methylbenzyl) may require optimized protection/deprotection strategies .

Biological Activity

4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core with a carboxylic acid functional group at the 2-position and a methylene-linked benzyl ether at the 4-position. This structural configuration is critical for its interaction with biological targets.

The mechanism of action for this compound involves its ability to interact with specific molecular targets within cells. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects. Notably, it has been investigated for its role as an inhibitor of HIV-1 integrase, a crucial enzyme in the viral replication cycle.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness as an HIV-1 integrase inhibitor. For instance, derivatives of indole-2-carboxylic acid have shown promising results in inhibiting the strand transfer activity of integrase, with IC50 values as low as 0.13 μM for optimized compounds . The binding conformation analysis reveals that the indole core and carboxyl group chelate with Mg²⁺ ions in the active site of integrase, which is essential for its enzymatic function.

Table 1: IC50 Values of Indole Derivatives Against HIV-1 Integrase

CompoundIC50 (μM)Mechanism of Action
This compound0.13Inhibition of integrase strand transfer
Compound 312.41Inhibition through Mg²⁺ chelation
Compound 20a0.13Enhanced binding to hydrophobic cavity

Anticancer Activity

In addition to antiviral properties, indole derivatives have been explored for their anticancer potential. A related study identified indole-2-carboxylic acid derivatives as apoptosis inducers in cancer cell lines, demonstrating their ability to arrest cell cycle progression and induce programmed cell death . The structure-activity relationship (SAR) indicated that modifications on the indole ring significantly impact apoptotic activity.

Case Studies

  • HIV-1 Integrase Inhibition : A study demonstrated that the introduction of halogenated anilines at specific positions on the indole core significantly improved integrase inhibition, with IC50 values ranging from 1.05 to 6.85 μM . This highlights the importance of structural modifications in enhancing biological activity.
  • Apoptosis Induction : Another investigation into indole derivatives found that certain modifications led to potent apoptosis induction in T47D breast cancer cells, showcasing their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives are refluxed with substituted thiazolones or thioureas in acetic acid with sodium acetate as a catalyst. Reaction times (3–5 hours) and stoichiometric ratios (1:1.1 molar ratios) are critical for yield optimization .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization from DMF/acetic acid mixtures to isolate crystalline products .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Analytical Workflow :

  • NMR : Confirm substituent positioning (e.g., 2-methylbenzyl ether linkage) via 1H^1 \text{H}- and 13C^{13}\text{C}-NMR shifts.
  • HPLC : Assess purity (>95% by high-performance liquid chromatography) using C18 columns and UV detection at 254 nm .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry by comparing experimental data with reported crystal structures of analogous indole carboxylates (e.g., methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate) .

Q. What are the solubility properties of this compound, and how should they inform experimental design?

  • Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and acetic acid. For biological assays, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Troubleshooting Strategy :

  • Isomer Identification : Use 2D NMR (e.g., NOESY) to distinguish regioisomers arising from competing O-alkylation sites on the indole ring.
  • Impurity Profiling : Employ LC-MS to detect side products like unreacted 3-formyl intermediates or hydrolyzed esters .
    • Case Study : A 2022 study reported discrepancies in 1H^1 \text{H}-NMR aromatic signals due to trace acetic acid residues; rigorous washing with diethyl ether resolved this .

Q. What mechanistic insights explain the formation of the 2-methylbenzyl ether linkage during synthesis?

  • Reaction Mechanism : The ether bond forms via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, depending on the base used. Sodium acetate facilitates deprotonation of the indole hydroxyl group, enabling attack on 2-methylbenzyl bromide. Computational DFT studies suggest steric hindrance from the methyl group directs regioselectivity .

Q. How can derivatives of this compound be designed to enhance biological activity while maintaining solubility?

  • Derivatization Approaches :

  • Esterification : Replace the carboxylic acid with ethyl or methyl esters to improve membrane permeability, as seen in ethyl 4-(benzyloxy)-1H-indole-2-carboxylate .
  • Heterocyclic Fusion : Introduce thiazolidinone or tetrazole moieties at the 3-position to modulate target binding (e.g., antitumor activity via kinase inhibition) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Risk Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

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